Nodakenetin

Übersicht

Beschreibung

Nodakenetin is a natural compound with antioxidant activity. It exhibits the least irritant and least persistent reactions on mouse ears, and shows the least cytotoxic capacity against brine shrimp larvae .

Synthesis Analysis

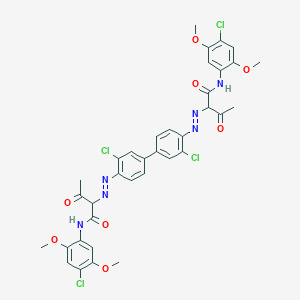

Nodakenetin and marmesin were synthesized from β-resorcylaldehyde through 2-(α-hy-droxyisopropyl)-6-hydroxycoumaran .Molecular Structure Analysis

Nodakenetin has been found to have antiepileptiform activity .Chemical Reactions Analysis

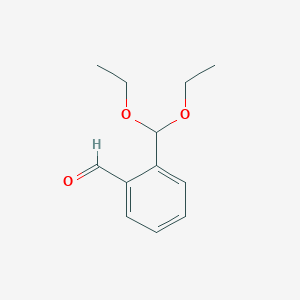

Nodakenetin has a molecular formula of C14H14O4 . It is a component of the traditional Chinese medicine Notopterygium forbesii boiss .Physical And Chemical Properties Analysis

Nodakenetin has a molecular weight of 246.26 and a density of 1.3±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antiseizure Activity

Nodakenetin has been studied for its potential antiseizure effects. In a comparative analysis using the larval zebrafish pentylenetetrazole (PTZ) model, Nodakenetin showed a reduction in seizure-like behavior by 29%. This suggests its potential as a candidate for antiseizure drug discovery .

Antiepileptiform Activity

Further to its antiseizure potential, Nodakenetin has been evaluated for antiepileptiform activity. Local field potential recordings from the zebrafish optic tectum indicated that Nodakenetin decreased PTZ-induced elevation in power spectral density by 26%, highlighting its role in modulating epileptiform activity .

Neuraminidase Inhibition

Nodakenetin has been identified for its neuraminidase-inhibitory activity, which is crucial in the context of viral infections. This activity suggests that Nodakenetin could be a valuable compound in the development of antiviral therapies, particularly those targeting the influenza virus .

Synthesis of Bioactive Compounds

The total synthesis of Nodakenetin has been achieved, which is significant for the production of bioactive compounds. This synthetic approach allows for the exploration of Nodakenetin’s pharmacological properties and its potential application in medicinal chemistry .

Wirkmechanismus

Target of Action

Nodakenetin primarily targets the Nuclear Factor kappa-B (NF-κB) signal pathway . This pathway plays a crucial role in mediating inflammatory pain, which has become an increasingly important clinical issue .

Mode of Action

Nodakenetin interacts with its target by inhibiting the activation of the NF-κB pathway that is induced by interleukin-1β (IL-1β). It also suppresses the phosphorylation of IkappaBα (IκBα) in HEK293T cells .

Biochemical Pathways

The inhibition of the NF-κB pathway by Nodakenetin affects downstream effects such as the suppression of the expression of IL-6, tumor necrosis factor-α (TNF-α), and IL-1β in mouse bone marrow-derived macrophages .

Result of Action

The result of Nodakenetin’s action is the significant alleviation of inflammatory pain induced by Complete Freund’s Adjuvant (CFA) injection in vivo . It showed no significant therapeutic effect on surgically induced neuralgia in a mouse model .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

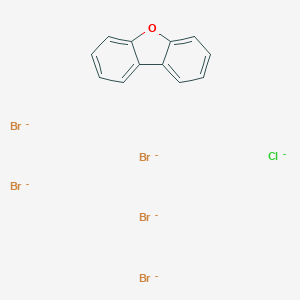

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964239 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nodakenetin | |

CAS RN |

495-32-9 | |

| Record name | Nodakenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NODAKENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: [] Nodakenetin exhibits anti-inflammatory activity by enhancing the expression of the nuclear factor erythroid-2-related factor (Nrf2) and suppressing the expression of nuclear factor-κB (NF-κB) in a mouse model of allergic asthma. Additionally, [] Nodakenetin was shown to alleviate inflammatory pain induced by complete Freund's adjuvant (CFA) injection in mice, further supporting its anti-inflammatory properties. This effect was linked to the inhibition of the NF-κB signaling pathway and the phosphorylation of IκBα in HEK293T cells.

ANone: [] Nodakenetin demonstrates anticancer activity against human leukemia HL-60 cells by inducing G2/M cell cycle arrest and promoting mitochondrial apoptosis. This is associated with alterations in the expression of apoptosis-related proteins, specifically an increase in Bax and a decrease in Bcl-2.

ANone: Nodakenetin has a molecular formula of C16H16O4 and a molecular weight of 272.29 g/mol. [, , ]

ANone: [] Key spectroscopic techniques used for Nodakenetin characterization include near-infrared Fourier transform Raman, surface-enhanced Raman scattering, and Fourier transform infrared spectroscopy. These methods help identify characteristic vibrations associated with the furanocoumarin ring system, ester and lactone carbonyl groups, and the presence of hyperconjugation in the molecule.

ANone: The provided research papers do not offer specific details regarding the material compatibility and stability of Nodakenetin under different conditions.

ANone: The provided research papers do not mention any catalytic properties or applications of Nodakenetin.

ANone: Yes, [] ab initio SCF Hartree–Fock computations were employed using the 6–31G basis set for geometry optimization to predict the IR and Raman spectral activities and wavenumber calculations of Nodakenetin angelate. Additionally, [] molecular docking studies were performed to investigate the interaction of Nodakenetin with the androgen receptor (AR), a target for prostate cancer, revealing potential therapeutic leads.

ANone: [] Nodakenetin exhibited significant inhibitory activity against both the primary and secondary waves of human platelet aggregation induced by ADP. This activity was compared to other coumarins isolated from the same plant, revealing the importance of the specific structural features of Nodakenetin for its anti-platelet effects.

ANone: [] The absorption and transportation characteristics of Nodakenetin and other structurally-related furocoumarins were investigated using a Caco-2 cell monolayer model. This study showed a correlation between the chemical structure, lipophilicity, and the permeability of these compounds, suggesting that structural modifications can indeed influence their absorption and transportation.

ANone: [] While the research papers do not directly address the stability of Nodakenetin, one study investigated its biotransformation by human intestinal bacteria. This research highlighted the conversion of Nodakenin to Nodakenetin by these bacteria, which could be relevant for understanding its metabolic fate and potential strategies for enhancing its bioavailability.

ANone: The provided research papers do not contain information regarding SHE regulations specific to Nodakenetin.

ANone: [, ] Research using a Caco-2 cell monolayer model suggests that Nodakenetin is absorbed through passive diffusion across intestinal epithelial cells. Additionally, [] studies in rats revealed that Nodakenetin can cross the blood-brain barrier and distribute into the cerebrospinal fluid and brain tissue.

ANone: [] The anticancer potential of Nodakenetin was investigated using human leukemia HL-60 cells. The study demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in these cells.

ANone: [, ] The effects of Nodakenetin have been studied in vivo using xenograft mouse models of leukemia and a mouse model of inflammatory pain induced by CFA injection. These studies provided evidence for its anticancer and anti-inflammatory effects, respectively.

ANone: The research papers provided do not mention any clinical trials conducted with Nodakenetin.

ANone: The development of resistance to Nodakenetin is not discussed in the provided research papers.

ANone: The provided research papers do not discuss specific drug delivery strategies for Nodakenetin.

ANone: The research papers provided do not mention any specific biomarkers associated with Nodakenetin efficacy or adverse effects.

ANone: [, , , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and tandem mass spectrometry (MS/MS), are widely employed for the quantification and analysis of Nodakenetin in various matrices, including plant extracts, rat plasma, and bacterial cultures.

ANone: The provided research papers do not contain information on the environmental impact or degradation pathways of Nodakenetin.

ANone: The provided research papers do not provide specific details regarding the dissolution rate or solubility of Nodakenetin in different media.

ANone: [, ] Essential validation parameters for analytical methods quantifying Nodakenetin include linearity, accuracy, precision, recovery, and the limit of detection and quantification. These parameters ensure the reliability and reproducibility of the analytical data generated.

ANone: [] Various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 chromatography, are commonly employed for the isolation and purification of Nodakenetin from plant materials. These methods help ensure the compound's purity and quality.

ANone: The provided research papers do not mention any immunogenic or immunological responses elicited by Nodakenetin.

ANone: The research papers provided do not include information about Nodakenetin's interactions with drug transporters.

ANone: The provided research papers do not contain information on the potential of Nodakenetin to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research papers primarily focus on other aspects of Nodakenetin, and do not directly address its biocompatibility or biodegradability.

ANone: The provided research papers do not discuss specific alternatives or substitutes for Nodakenetin.

ANone: The provided research papers do not mention any specific guidelines for the recycling or waste management of Nodakenetin.

ANone: [, , , , , , , , ] Databases like PubChem and scientific literature provide valuable information on the structure, properties, and biological activity of Nodakenetin. Access to analytical techniques such as HPLC, NMR, and MS, as well as cell culture and animal models, are crucial for conducting further research on this compound.

ANone: [, , ] The isolation and structural elucidation of Nodakenetin from various plant sources represent significant milestones in its research history. The discovery of its anti-inflammatory, anticancer, and anti-platelet aggregation activities further advanced the understanding of its pharmacological potential.

ANone: [, , , , , , ] Research on Nodakenetin involves a multidisciplinary approach, integrating knowledge and techniques from various fields, including phytochemistry, pharmacology, medicinal chemistry, molecular biology, pharmacokinetics, and computational chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)

![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)